molecular formula C24H26N6O2 B1527014 Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate CAS No. 1354825-88-9

Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate

Cat. No. B1527014
CAS RN: 1354825-88-9
M. Wt: 430.5 g/mol
InChI Key: CYASSZKTXASDAX-UHFFFAOYSA-N
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Description

This compound is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Molecular Structure Analysis

The molecular formula of this compound is C24H26N6O2. Its molecular weight is 430.5 g/mol.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, related to the chemical structure , have been synthesized and tested for biological activity. Notably, some of these compounds showed significant activity against measles and moderate antitumor activity in vitro against leukemia ((Petrie et al., 1985)).
  • A novel series of [1-(1H-benzimidazol-7-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl] arylhydrazones, structurally related to the compound, demonstrated potent inhibition of glycogen synthase kinase-3 (GSK-3), showing potential for the treatment of type 2 diabetes mellitus ((Peat et al., 2004)).

Anticancer Activity

  • Synthesis of novel spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, which are structurally similar, has shown potential applications in medicinal chemistry, particularly for anti-proliferative properties against cancer cell lines ((Ismail et al., 2017)).

Antimicrobial and Antifungal Activity

  • Certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, related to the compound, have shown significant antiviral and antitumor activity in vitro. Specifically, compounds exhibited potent inhibition against certain viruses, tumor cells, and the parasite Leishmania tropica ((Cottam et al., 1984)).
  • Another study synthesized pyrazolo[3,4-d]pyrimidine analogs that were evaluated for their antimicrobial activity, with some compounds showing activity at 100 μg/ml as antibacterial agents ((Abdel-Gawad et al., 2003)).

Safety And Hazards

The compound has the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazolo[3,4-d]pyrimidines continue to be of great interest in drug discovery programmes, especially those in cancer drug discovery . Future research will likely continue to explore the potential of these compounds in treating a range of diseases .

properties

IUPAC Name

benzyl N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-16-9-11-18(12-10-16)20-19-21(25)27-15-28-22(19)30(29-20)24(2,3)14-26-23(31)32-13-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,26,31)(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASSZKTXASDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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